Alpinetin

Vue d'ensemble

Description

L’alpinétine est un flavonoïde naturel présent dans diverses plantes comestibles et médicinales, en particulier au sein de la famille des Zingiberaceae . Elle a suscité un intérêt considérable en raison de sa large gamme d’activités biologiques et pharmacologiques, notamment ses propriétés antibactériennes, anti-hémostatiques, antioxydantes, anti-hépatotoxiques, stomachiques, immunosuppressives et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’alpinétine peut être synthétisée par diverses réactions chimiques. Une méthode courante implique l’utilisation de chalcones comme intermédiaires. La synthèse comprend généralement la condensation de Claisen-Schmidt de dérivés d’acétophénone avec des dérivés de benzaldéhyde, suivie de réactions de cyclisation et d’oxydation .

Méthodes de production industrielle : La production industrielle d’alpinétine implique souvent l’extraction à partir de sources naturelles, telles que les graines d’Amomum subulatum Roxb. Le processus d’extraction comprend des étapes d’extraction par solvant, de purification et de cristallisation pour obtenir de l’alpinétine de haute pureté .

Analyse Des Réactions Chimiques

Oxidation Reactions

Alpinetin undergoes oxidation to form hydroxylated metabolites:

-

M3 : [M+H]⁺ at m/z 287.0929 (C₁₆H₁₅O₅), with a mass increase of +16 Da compared to this compound. Key fragments at m/z 271.0908 (−O loss) and 255.1097 (−OCH₃ loss) .

-

M4 : Further desaturation of M3 ([M+H]⁺ at m/z 285.0735, C₁₆H₁₃O₅), showing a −2 Da shift .

Detection Matrix : Bile, urine, feces .

Reduction Reactions

Hydrogenation reduces this compound’s double bond:

-

M2 : [M+H]⁺ at m/z 273.1131 (C₁₆H₁₇O₄), with a +2 Da mass shift. Characteristic fragments include m/z 169.0380 (Retro Diels–Alder) .

Detection Matrix : Plasma, urine .

Acetylation

Acetyl group addition occurs at hydroxyl sites:

-

M5 : [M+H]⁺ at m/z 313.1051 (C₁₈H₁₇O₅), +42 Da shift. Fragments at m/z 271.0935 (−CH₃CO loss) confirm acetylation .

Detection Matrix : Urine, feces, bile .

Glucuronidation

Phase II conjugation with glucuronic acid:

-

M8 : [M+H]⁺ at m/z 447.1283 (C₂₂H₂₃O₁₀), +176 Da. Key fragment at m/z 271.0944 (−C₆H₈O₆ loss) .

-

M9 : Glucuronide of M3 ([M+H]⁺ at m/z 463.1230, C₁₈H₁₇O₅), +176 Da from M3 .

Detection Matrix : Plasma, urine, bile .

Sulfation

Sulfate conjugation observed in phase II metabolism:

-

M13 : [M+H]⁺ at m/z 351.0520 (C₁₆H₁₅O₇S), −80 Da shift. Fragments at m/z 333.2450 (−H₂O) and 255.2070 (−SO₃) .

Demethylation

Loss of methyl groups:

Detection Matrix : Urine, feces .

Glycine Conjugation

Amino acid conjugation detected:

Detection Matrix : Urine, bile .

Hydration

Water addition to the parent compound:

Key Analytical Findings

-

Retro Diels–Alder Reaction : A dominant fragmentation pathway producing ions at m/z 104–167, critical for structural elucidation .

-

Tissue Distribution : Glucuronidated metabolites (M8, M9) were abundant in plasma, while oxidized and reduced forms appeared in excretory matrices .

These findings highlight this compound’s complex metabolism, involving both phase I (oxidation, reduction) and phase II (glucuronidation, sulfation) reactions, which influence its bioavailability and pharmacological effects .

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Alpinetin has been shown to exert significant anti-inflammatory properties. Research indicates that it can attenuate inflammatory responses by inhibiting key signaling pathways involved in inflammation.

- Colitis Treatment : A study demonstrated that this compound effectively reduced the severity of dextran sulfate sodium (DSS)-induced colitis in mice. It decreased disease activity index scores and mitigated the production of pro-inflammatory cytokines such as TNF-α and IL-1β through the down-regulation of Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) pathways .

- Sepsis Model : In a septic mouse model, this compound improved survival rates by reducing persistent inflammation and oxidative stress, which are critical factors in sepsis-induced organ dysfunction .

Neuroprotective Properties

This compound has emerged as a promising candidate for treating neurodegenerative diseases due to its neuroprotective effects.

- Neuroinflammation : Research indicates that this compound inhibits microglia-mediated neuroinflammation and neuronal apoptosis, particularly after spinal cord injury. It reduces the release of pro-inflammatory mediators and promotes axonal regeneration .

- Motor Function Recovery : In rat models, this compound has been shown to enhance recovery of motor functions post-injury by mitigating neuronal damage and inflammation .

Anticancer Potential

This compound exhibits potential anticancer properties through various mechanisms.

- Gastric Cancer : Studies have indicated that this compound can inhibit the growth of human gastric cancer cells and suppress urease activity, which is significant for developing treatments against urease-producing pathogens associated with gastric diseases .

- Mechanisms of Action : The compound acts through multiple pathways, including the modulation of apoptosis and cell cycle regulation in cancer cells .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic efficacy.

- Hepatoprotective Effects : this compound has demonstrated protective effects against liver damage induced by oxidative stress, showing promise in conditions like alcoholic liver disease (ALD) and non-alcoholic fatty liver disease (NAFLD) .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of TLR4/NF-κB pathways | Reduces colitis severity; lowers TNF-α, IL-1β levels |

| Neuroprotection | Inhibition of microglial activation | Promotes recovery after spinal cord injury |

| Anticancer | Induction of apoptosis; cell cycle regulation | Suppresses growth of gastric cancer cells |

| Antioxidant | Reduction of oxidative stress | Protects against liver damage in ALD/NAFLD |

Mécanisme D'action

L’alpinétine exerce ses effets par le biais de multiples mécanismes :

Activité anticancéreuse : L’alpinétine induit l’apoptose et inhibe la prolifération cellulaire dans diverses lignées cellulaires cancéreuses en modulant les voies de signalisation telles que NF-κB et PI3K/Akt.

Activité anti-inflammatoire : Elle inhibe la production de cytokines et de médiateurs pro-inflammatoires en supprimant l’activation des voies NF-κB et MAPK.

Activité antimicrobienne : L’alpinétine perturbe les membranes cellulaires bactériennes et inhibe la synthèse des protéines bactériennes essentielles.

Comparaison Avec Des Composés Similaires

L’alpinétine est souvent comparée à d’autres flavonoïdes tels que :

Ces comparaisons mettent en évidence les propriétés uniques de l’alpinétine, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Alpinetin, a natural flavonoid predominantly found in the plant Alpinia katsumadai, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, anti-cancer, antioxidant, and hepatoprotective effects, supported by various research findings and case studies.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of key signaling pathways.

Mechanisms of Action:

- Cytokine Production: this compound reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in a dose-dependent manner. In experiments with LPS-treated THP-1 cells, this compound significantly inhibited the mRNA levels and secretion of these cytokines .

- NF-κB Pathway Inhibition: The compound inhibits the phosphorylation of key proteins in the NF-κB signaling pathway, thus preventing the activation of this pro-inflammatory pathway .

Case Study:

In a murine model of sepsis, this compound treatment led to reduced levels of plasma pro-inflammatory cytokines and improved survival rates by mitigating persistent inflammation and oxidative stress .

2. Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation across various cancer types.

Cell Line Studies:

- Hepatoma Cells: In studies involving HepG2 cells, this compound treatment resulted in a significant decrease in cell viability, particularly at concentrations ranging from 20 to 80 μg/ml. The anti-proliferative effect was linked to G0/G1 phase arrest mediated by the MKK7-JNK signaling pathway .

- Ovarian Cancer Cells: this compound induced apoptosis in SKOV3 ovarian cancer cells, with significant reductions in cell viability and colony formation observed after treatment with increasing concentrations (50 to 200 µM) for 48 hours .

3. Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against various oxidative stress-related conditions.

Research Findings:

In models of non-alcoholic fatty liver disease (NAFLD), this compound demonstrated strong antioxidant activity by scavenging free radicals and enhancing the antioxidative capacity of hepatocytes. This was evidenced by a reduction in oxidative/nitrosative stress markers such as MDA and protein carbonylation .

4. Hepatoprotective Effects

This compound's hepatoprotective properties are particularly relevant in the context of liver diseases.

Mechanisms:

- Oxidative Stress Reduction: this compound significantly lowers levels of reactive oxygen species (ROS) and enhances cellular defense mechanisms against oxidative stress, which is crucial for maintaining liver health .

- Pharmacokinetic Considerations: Despite its therapeutic potential, this compound exhibits poor oral bioavailability due to extensive glucuronidation, which poses challenges for clinical application .

Summary Table of Biological Activities

Propriétés

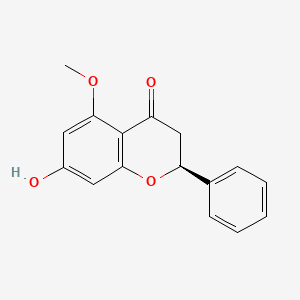

IUPAC Name |

(2S)-7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQCWVDPMPFUGF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189620 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-2-phenyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36052-37-6 | |

| Record name | (-)-Alpinetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36052-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Alpinetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-2-phenyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPINETIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX3EL59QD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.